1-[4-(Dimethylamino)phenyl]-1-propanol
Overview
Description
1-[4-(Dimethylamino)phenyl]-1-propanol is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(Dimethylamino)phenyl]-1-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(Dimethylamino)phenyl]-1-propanol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antidepressant Agent Development : A study by Clark et al. (1979) explored analogues of 1-[4-(Dimethylamino)phenyl]-1-propanol for potential antidepressant effects, highlighting one compound, BRL 14342, for its promising activity in animal models of depression and minimal anticholinergic side effects (Clark et al., 1979).
Antimicrobial Properties : Dimmock et al. (1976) investigated aromatic esters of 1-[4-(Dimethylamino)phenyl]-1-propanol and its cyclic analogs, finding that cyclic analogs showed approximately twice the antimicrobial activity of the open chain series (Dimmock et al., 1976).
Optical Device Applications : Rahulan et al. (2014) synthesized a derivative of 1-[4-(Dimethylamino)phenyl]-1-propanol and studied its nonlinear optical properties. The compound showed potential for use in optical devices like limiters due to its ability to switch from saturable absorption to reverse saturable absorption with increased excitation intensity (Rahulan et al., 2014).
Electropolymerization Studies : Bıyıklıoğlu and Alp (2017) conducted a study on the electropolymerization of silicon naphthalocyanines substituted with 1-[4-(Dimethylamino)phenyl]-1-propanol derivatives. They found that these derivatives exhibited non-aggregated behavior and could be electropolymerized due to the oxidative electropolymerization of their substituents (Bıyıklıoğlu & Alp, 2017).
Chiral Intermediate Synthesis : Choi et al. (2010) utilized a yeast reductase to synthesize 3-chloro-1-phenyl-1-propanol, a chiral intermediate in antidepressant drug synthesis, from a derivative of 1-[4-(Dimethylamino)phenyl]-1-propanol with high enantioselectivity (Choi et al., 2010).
CO2 Capture Research : Cao et al. (2019) studied 1-Dimethylamino-2-propanol (1DMA2P), a tertiary amine related to 1-[4-(Dimethylamino)phenyl]-1-propanol, for its effectiveness in CO2 capture using a hollow fiber membrane contactor. This research contributes to understanding the application of similar compounds in environmental technology (Cao et al., 2019).
Antiviral Activity Research : Takada (1961) synthesized several derivatives of 1-Phenyl-3-amino-1-propanol, which is structurally related to 1-[4-(Dimethylamino)phenyl]-1-propanol, and tested their antiviral activities, finding some compounds effective against influenza A virus and Japanese B encephalitis virus (Takada, 1961).
properties
IUPAC Name |
1-[4-(dimethylamino)phenyl]propan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-4-11(13)9-5-7-10(8-6-9)12(2)3/h5-8,11,13H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDORHHXSGBNCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)N(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Dimethylamino)phenyl]-1-propanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.